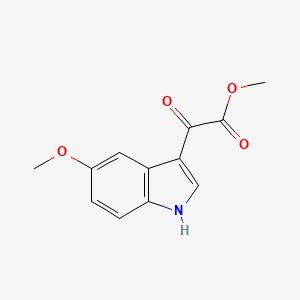

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Description

BenchChem offers high-quality Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDBGLFLFVDKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619864 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99988-56-4 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of an Indole-3-glyoxylate Intermediate

An In-Depth Technical Guide to the Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a pivotal molecule in synthetic organic and medicinal chemistry. As a member of the indole-3-glyoxylate class of compounds, it serves as a highly versatile precursor for the synthesis of a wide array of pharmacologically active agents and complex natural products.[1][2] Its structure, featuring an α-ketoester moiety attached to the electron-rich C3 position of the 5-methoxyindole core, provides multiple reactive sites for further chemical elaboration.

This guide provides a detailed examination of the predominant and most efficient mechanism for its synthesis: the electrophilic acylation of 5-methoxyindole. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Synthesis Mechanism: The Friedel-Crafts Oxalylation of 5-Methoxyindole

The primary route to Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a variation of the Friedel-Crafts acylation, specifically an oxalylation reaction.[3][4] This pathway leverages the inherent nucleophilicity of the indole ring system.

Pillar 1: Understanding the Causality of Experimental Choices

-

The Nucleophile (5-Methoxyindole): The indole heterocycle is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the ring. This effect is most pronounced at the C3 position, which is approximately 10¹³ times more reactive than a carbon atom in benzene.[5] The presence of an electron-donating methoxy (-OCH₃) group at the C5 position further enhances the nucleophilicity of the ring through resonance, making the electrophilic substitution even more favorable.

-

The Electrophile (Oxalyl Chloride Derivative): The reaction is initiated by an acylating agent. The common strategy involves the in-situ formation of an intermediate acyl chloride, 3-(chlorooxoacetyl)-5-methoxyindole, by reacting 5-methoxyindole with oxalyl chloride. This intermediate is then subjected to methanolysis to yield the final methyl ester. The high reactivity of the indole nucleus often obviates the need for a strong Lewis acid catalyst, which is typically required for Friedel-Crafts reactions on less activated aromatic rings.[5][6]

Pillar 2: The Self-Validating Mechanistic Pathway

The synthesis proceeds through a logical and well-documented sequence of electrophilic aromatic substitution followed by nucleophilic acyl substitution.

-

Electrophilic Attack: The reaction begins with the nucleophilic C3 carbon of 5-methoxyindole attacking one of the electrophilic carbonyl carbons of oxalyl chloride.

-

Formation of the Sigma Complex: This attack disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the indole system.

-

Rearomatization: A weak base, such as pyridine or even the solvent (e.g., diethyl ether), removes the proton from the C3 position. This step is highly favorable as it restores the aromatic stability of the indole ring, yielding the intermediate (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride.

-

Esterification (Methanolysis): In the final step, anhydrous methanol is introduced. The oxygen atom of methanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the newly formed acid chloride.

-

Product Formation: The tetrahedral intermediate collapses, expelling a chloride ion and a proton to form the stable final product, Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Visualization: Reaction Mechanism Workflow

The following diagram illustrates the step-by-step synthesis mechanism.

Caption: Reaction workflow for the synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Experimental Protocol: A Validated Laboratory Procedure

This protocol is a representative procedure synthesized from established methodologies.[3]

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| 5-Methoxyindole | 147.17 | 10.0 g | 67.9 mmol | 1.0 |

| Oxalyl Chloride | 126.93 | 6.5 mL | 74.7 mmol | 1.1 |

| Anhydrous Diethyl Ether | - | 250 mL | - | - |

| Anhydrous Methanol | 32.04 | 50 mL | - | Excess |

| Pyridine | 79.10 | 6.0 mL | 74.7 mmol | 1.1 |

Step-by-Step Methodology

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

-

Initial Solution: 5-Methoxyindole (10.0 g, 67.9 mmol) and pyridine (6.0 mL, 74.7 mmol) are dissolved in anhydrous diethyl ether (150 mL) in the flask.

-

Cooling: The flask is immersed in an ice-salt bath to cool the solution to 0 °C.

-

Addition of Oxalyl Chloride: A solution of oxalyl chloride (6.5 mL, 74.7 mmol) in anhydrous diethyl ether (100 mL) is added dropwise via the dropping funnel over 45 minutes. The internal temperature must be maintained below 5 °C. A yellow precipitate of the intermediate indolylglyoxyl chloride will form.

-

Reaction Time: After the addition is complete, the resulting slurry is stirred vigorously at 0 °C for an additional 2 hours.

-

Methanolysis: Anhydrous methanol (50 mL) is added carefully in a single portion to the reaction mixture.

-

Warming and Completion: The ice bath is removed, and the mixture is allowed to warm to room temperature. Stirring is continued for 3-4 hours, during which the precipitate dissolves and the reaction goes to completion.

-

Work-up: The reaction mixture is poured into 200 mL of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a crystalline solid.

Product Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons. Expected signals include the indole N-H proton, aromatic protons, methoxy protons, and the methyl ester protons.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 234.07 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch, C=O stretches for the ketone and ester, and C-O stretches.

Conclusion

The synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate via the Friedel-Crafts oxalylation of 5-methoxyindole is a robust and highly efficient method. A thorough understanding of the reaction mechanism—driven by the high nucleophilicity of the indole C3 position—and careful control of experimental conditions, particularly temperature and moisture, are paramount for achieving high yields and purity. This key intermediate provides a reliable entry point for the development of novel therapeutics and the synthesis of complex molecular targets, underscoring its continued importance in modern chemical science.

References

-

Revial, G., Jabin, I., Lim, S., & Pfau, M. (2002). Aromatization of 1,6,7,7a-tetrahydro-2H-indol-2-ones by a novel process. Preparation of key-intermediate methyl 1-benzyl-5-methoxy-1H-indole-3-acetate and the syntheses of serotonin, melatonin, and bufotenin. The Journal of Organic Chemistry, 67(7), 2252–2256. [Link]

-

de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & Peralta, M. A. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(8), 855–863. [Link]

-

Wang, T., Kadow, J. F., & Meanwell, N. A. (2020). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. ResearchGate. [Link]

-

User discussion on "Reaction between oxalyl chloride and indole". (2020). The Vespiary. [Link]

- Sundberg, R. J. (2002). Indoles. Academic Press.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.

-

Alawar, M. S., et al. (2004). (Reference for preparation mentioned in a crystallographic study of a related compound). Acta Crystallographica Section E: Structure Reports Online, E66(1), o155. [Link]

-

Nishio, T., & Ori, M. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

-

Kozikowski, A. P., et al. (2006). (Referenced in a study for biological activity). Journal of Medicinal Chemistry. (Cited within reference[7]).

Sources

- 1. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Profile of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a significant indole derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its molecular structure and purity is paramount for any research or development endeavor. Spectroscopic analysis provides the foundational data for this characterization. This in-depth technical guide presents a detailed examination of the predicted spectroscopic profile of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations provided are based on established principles of spectroscopy and comparative analysis with structurally related indole compounds. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The functionalization of the indole scaffold allows for the modulation of biological activity, making these compounds a rich area of investigation for new therapeutic agents. Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, with its methoxy and methyl oxoacetate substituents, presents a unique electronic and steric profile that warrants detailed structural elucidation.

Spectroscopic methods are indispensable tools for the unambiguous identification and characterization of organic molecules. Each technique provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule.

-

Infrared (IR) spectroscopy identifies the functional groups present.

-

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns.

This guide will systematically explore the predicted spectroscopic data for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, offering insights into the interpretation of its spectral features.

Molecular Structure and Predicted Spectroscopic Data

The structure of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is presented below. The subsequent sections will detail the predicted spectroscopic data for this molecule.

Caption: A simplified workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The predicted key IR absorption bands for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate are as follows:

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3300 - 3400 | N-H Stretch | Indole N-H |

| ~2950 - 3100 | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1730 - 1750 | C=O Stretch | Ester Carbonyl |

| ~1680 - 1700 | C=O Stretch | Ketone Carbonyl |

| ~1600 - 1620 | C=C Stretch | Aromatic C=C |

| ~1200 - 1300 | C-O Stretch | Ester & Ether C-O |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

Carbonyl Stretches: Two distinct, strong absorption bands are expected for the two carbonyl groups. The ester carbonyl will likely appear at a higher frequency (1730-1750 cm⁻¹) than the ketone carbonyl (1680-1700 cm⁻¹).

-

C-O Stretches: The C-O stretching vibrations of the ester and ether functionalities will appear in the fingerprint region of the spectrum.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (C₁₂H₁₁NO₄), the expected molecular weight is approximately 233.22 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak at m/z = 233, corresponding to the intact molecule.

-

Loss of Methoxy Group (-OCH₃): A fragment at m/z = 202, resulting from the loss of the ester methoxy radical.

-

Loss of Carbon Monoxide (-CO): Fragmentation of the α-ketoester side chain can lead to the loss of CO, resulting in a fragment at m/z = 205.

-

Indole Ring Fragmentation: Further fragmentation of the indole ring will produce a series of characteristic smaller fragments.

A Comprehensive Guide to the NMR Spectroscopic Analysis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a detailed exploration of the structural elucidation of this compound using modern NMR techniques.

Introduction: The Significance of an Indole Intermediate

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate belongs to the versatile class of indole derivatives, which are integral scaffolds in a vast array of biologically active compounds. The unique electronic properties and structural features of the indole nucleus make it a privileged structure in medicinal chemistry. Understanding the precise molecular architecture of intermediates like this is paramount for the rational design and synthesis of novel therapeutic agents. NMR spectroscopy stands as the most powerful tool for unambiguously determining the structure and purity of such molecules in solution.

This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR analysis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, providing a rationale for the observed chemical shifts and coupling constants. Furthermore, it will outline best practices for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Part 1: Decoding the Molecular Fingerprint: ¹H and ¹³C NMR Spectral Analysis

The structural confirmation of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is achieved through the detailed interpretation of its one-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques for unambiguous assignments.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and their spatial relationships. The expected signals for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate are discussed below, with predicted chemical shifts based on the analysis of similar indole derivatives.

-

Indole NH Proton: A broad singlet is anticipated in the downfield region, typically between δ 8.0 and 8.5 ppm. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons (Indole Ring): The protons on the benzene portion of the indole ring will exhibit distinct chemical shifts and coupling patterns.

-

H-2: This proton, situated on the pyrrole ring of the indole, is expected to appear as a singlet in the range of δ 8.0-8.3 ppm. Its downfield shift is attributed to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing glyoxylate substituent at the C-3 position.

-

H-4: This proton will likely resonate as a doublet of doublets (dd) around δ 7.6-7.8 ppm, showing coupling to both H-6 (meta-coupling, J ≈ 2 Hz) and H-7 (ortho-coupling, J ≈ 9 Hz).

-

H-6: The presence of the electron-donating methoxy group at C-5 will shield this proton, causing it to appear as a doublet of doublets (dd) at approximately δ 6.9-7.1 ppm. It will exhibit ortho-coupling to H-7 (J ≈ 9 Hz) and meta-coupling to H-4 (J ≈ 2 Hz).

-

H-7: This proton is expected to be a doublet around δ 7.3-7.5 ppm, with a large ortho-coupling to H-6 (J ≈ 9 Hz).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately δ 3.8-3.9 ppm.

-

Methyl Ester Protons (-COOCH₃): The methyl group of the ester functionality will also appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 8.0 - 8.5 | br s | - |

| H-2 | 8.0 - 8.3 | s | - |

| H-4 | 7.6 - 7.8 | dd | J ≈ 2, 9 |

| H-6 | 6.9 - 7.1 | dd | J ≈ 2, 9 |

| H-7 | 7.3 - 7.5 | d | J ≈ 9 |

| 5-OCH₃ | 3.8 - 3.9 | s | - |

| COOCH₃ | 3.9 - 4.0 | s | - |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate are as follows:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the highly deshielded region of the spectrum. The ketone carbonyl (C=O) of the oxoacetate group will likely resonate around δ 180-185 ppm, while the ester carbonyl (COO) will appear slightly upfield, around δ 160-165 ppm.

-

Aromatic and Heteroaromatic Carbons:

-

C-2: This carbon, adjacent to the nitrogen, is expected at δ 135-140 ppm.

-

C-3: The attachment point of the glyoxylate group, this carbon will be found around δ 110-115 ppm.

-

C-3a: A quaternary carbon, expected in the range of δ 125-130 ppm.

-

C-4: A methine carbon, predicted to be around δ 110-115 ppm.

-

C-5: The carbon bearing the methoxy group will be significantly deshielded due to the oxygen atom's electronegativity, appearing around δ 155-160 ppm.

-

C-6: A methine carbon, expected at δ 115-120 ppm.

-

C-7: A methine carbon, predicted to be around δ 100-105 ppm.

-

C-7a: A quaternary carbon, expected in the range of δ 130-135 ppm.

-

-

Aliphatic Carbons:

-

5-OCH₃: The methoxy carbon is anticipated to resonate around δ 55-60 ppm.

-

COOCH₃: The methyl ester carbon will also appear in a similar region, around δ 50-55 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 180 - 185 |

| COO (Ester) | 160 - 165 |

| C-2 | 135 - 140 |

| C-3 | 110 - 115 |

| C-3a | 125 - 130 |

| C-4 | 110 - 115 |

| C-5 | 155 - 160 |

| C-6 | 115 - 120 |

| C-7 | 100 - 105 |

| C-7a | 130 - 135 |

| 5-OCH₃ | 55 - 60 |

| COOCH₃ | 50 - 55 |

Part 2: The Art of the Experiment: Protocols and Methodologies

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Experimental Protocol: Sample Preparation for NMR Analysis

A well-prepared sample is the cornerstone of a successful NMR experiment.[1] The following protocol outlines the standard procedure for preparing a sample of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate for NMR analysis.

-

Analyte Weighing: Accurately weigh 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[2] The choice of solvent can slightly influence the chemical shifts.[3]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in complete dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.[1]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[1] Cap the tube securely to prevent solvent evaporation.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to the final structural elucidation.

Sources

An In-depth Technical Guide to Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a pivotal chemical intermediate, belonging to the indole family of compounds. The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, focusing on its chemical identity, synthesis, physicochemical properties, and its significant role in the development of therapeutic agents, most notably the neurohormone melatonin.

Chemical Identity and Nomenclature

The structural foundation of this molecule is a 5-methoxy-substituted indole ring, which is acylated at the C3 position with a methyl oxalyl group. This arrangement of functional groups imparts a unique reactivity profile that is instrumental in its synthetic utility.

-

IUPAC Name: Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate[1]

-

Synonyms: 5-Methoxy-indole-3-glyoxylic acid methyl ester, Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate

-

CAS Number: 99988-56-4[1]

-

Molecular Formula: C₁₂H₁₁NO₄[1]

-

Molecular Weight: 233.22 g/mol [1]

Physicochemical Properties

Quantitative data on the physicochemical properties of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is not extensively documented in publicly available literature. However, based on its structure and data for analogous compounds, the following table summarizes its expected and known characteristics.

| Property | Value/Description | Source/Justification |

| Appearance | Expected to be a solid at room temperature. | Based on the typical state of similar organic compounds. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from the presence of both polar (ester, ketone, N-H) and nonpolar (indole ring, methyl groups) functionalities. |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |

Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

The most direct and industrially relevant synthetic route to Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is the Friedel-Crafts acylation of 5-methoxyindole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Reaction Mechanism and Rationale

The indole ring is an electron-rich aromatic system, with the C3 position being particularly nucleophilic and thus susceptible to electrophilic attack. The Friedel-Crafts acylation introduces an acyl group onto this position. In this specific synthesis, methyl oxalyl chloride serves as the acylating agent. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to activate the acylating agent, making it a more potent electrophile.

The causality behind this experimental choice lies in the high reactivity of the C3 position of the indole nucleus, which allows for regioselective acylation. The methoxy group at the C5 position further activates the indole ring towards electrophilic substitution.

Caption: Synthetic workflow for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established principles of Friedel-Crafts acylations on indole scaffolds.

Materials:

-

5-Methoxyindole

-

Methyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of the Acylium Ion: Slowly add methyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM. Allow the mixture to stir at 0 °C for 30 minutes.

-

Acylation of 5-Methoxyindole: Dissolve 5-methoxyindole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Chemical Reactivity and Applications in Drug Development

The primary utility of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in drug development lies in its role as a key intermediate for the synthesis of more complex molecules, most notably N-acetyl-5-methoxytryptamine, commonly known as melatonin.

Role as a Melatonin Precursor

Melatonin is a neurohormone that regulates sleep-wake cycles and possesses antioxidant, anti-inflammatory, and immunomodulatory properties. The synthesis of melatonin from Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate involves a series of well-established chemical transformations.

The α-ketoester functionality of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is the key reactive site for its conversion to the tryptamine backbone required for melatonin. This transformation typically involves:

-

Reduction: The ketone group can be reduced to a hydroxyl group, which can then be further manipulated.

-

Amination: Introduction of a nitrogen atom, often through reductive amination or conversion to an oxime followed by reduction.

-

Decarboxylation: Removal of the ester group.

-

Acetylation: Acetylation of the resulting primary amine to yield the final melatonin structure.

Caption: Key transformations in the synthesis of Melatonin.

Safety and Handling

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Conclusion

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a valuable building block in medicinal chemistry and drug development. Its synthesis via the reliable Friedel-Crafts acylation of 5-methoxyindole provides a direct route to this key intermediate. While its direct biological applications are not widely reported, its crucial role as a precursor in the synthesis of melatonin and potentially other bioactive indole derivatives underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

A Novel Synthetic Pathway to Melatonin: A Technical Guide for the Scientific Professional

Abstract

This technical guide delineates a novel, proposed synthetic pathway for melatonin (N-acetyl-5-methoxytryptamine), a neurohormone of significant therapeutic interest. The synthesis commences with a readily accessible, yet underexplored precursor, Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This document provides a comprehensive, step-by-step methodology, grounded in established chemical principles, for the transformation of this precursor into melatonin. Each proposed synthetic step is accompanied by a detailed rationale for the selection of reagents and reaction conditions, underpinned by authoritative literature. Furthermore, this guide outlines a robust framework for the analytical validation and purification of the synthesized melatonin, ensuring the final product meets the stringent purity requirements for research and pharmaceutical applications. This work is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development, offering a scientifically rigorous exploration of a new avenue for the synthesis of this vital molecule.

Introduction: The Significance of Melatonin and the Quest for Efficient Synthesis

Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a pleiotropic molecule with a well-established role in regulating circadian rhythms.[1] Beyond its function as a chronobiotic, melatonin exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a molecule of immense interest in therapeutic development for a wide range of pathologies.

The established biological synthesis of melatonin originates from the amino acid tryptophan, proceeding through key intermediates such as serotonin and N-acetylserotonin.[2] Chemical syntheses often utilize precursors like 5-methoxytryptamine, which is then acetylated.[3] The pursuit of novel, efficient, and scalable synthetic routes is a continuous endeavor in medicinal and process chemistry, driven by the need for high-purity melatonin for clinical and research purposes.

This guide introduces a conceptually novel, multi-step synthesis of melatonin starting from Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This starting material, an indole-3-glyoxylate derivative, possesses the core indole structure and the C-5 methoxy group characteristic of melatonin. The synthetic challenge, which this guide addresses, lies in the selective and efficient transformation of the α-ketoester side chain at the C-3 position into the N-acetylethylamine moiety of the target molecule.

Proposed Synthetic Pathway: From an α-Ketoester to Melatonin

The proposed synthetic route is a four-step process designed to be robust and scalable. The pathway focuses on the sequential reduction and functional group manipulation of the α-ketoester side chain, while preserving the integrity of the indole nucleus, which is known for its stability.[4]

Caption: Proposed four-step synthesis of melatonin.

Step 1: Reductive Amination of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

The initial and most critical step is the conversion of the α-ketoester to an α-amino ester. Reductive amination offers a direct and efficient method for this transformation.[5]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 eq).

-

Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice for its selectivity in reducing the intermediate imine in the presence of the ketone starting material.[6] Add NaBH3CN (1.5-2.0 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by the careful addition of a weak acid (e.g., dilute acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate.

Causality of Experimental Choices:

-

Solvent: Methanol or ethanol are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

-

Ammonia Source: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.

-

Reducing Agent: Sodium cyanoborohydride is effective under mildly acidic to neutral conditions, which are optimal for imine formation and subsequent reduction, without significantly reducing the starting ketone.[6]

Step 2: Reduction of the Ester to a Primary Alcohol

The next transformation involves the selective reduction of the methyl ester to a primary alcohol, yielding a β-amino alcohol. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of this transformation.[1]

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH4 (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or HPLC).

-

Work-up and Isolation: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-Amino-2-(5-methoxy-1H-indol-3-yl)ethanol.

Causality of Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: LiAlH4 is highly reactive with water and atmospheric moisture. Anhydrous conditions are crucial for safety and to prevent the decomposition of the reagent.

-

Excess LiAlH4: An excess of the reducing agent ensures the complete conversion of the ester to the alcohol.

-

Fieser Work-up: This specific quenching procedure is designed to safely neutralize the excess LiAlH4 and to produce a granular precipitate that is easily removed by filtration.

Step 3: Deoxygenation of the Secondary Alcohol

This step aims to remove the hydroxyl group to form the ethylamine side chain. This can be a challenging transformation, and a two-step procedure involving conversion of the alcohol to a good leaving group followed by reductive cleavage is proposed.

Protocol:

-

Activation of the Alcohol: Dissolve 2-Amino-2-(5-methoxy-1H-indol-3-yl)ethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF. Add a base such as triethylamine or pyridine, followed by a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) at 0 °C. This converts the hydroxyl group into a better leaving group (tosylate or mesylate).

-

Reductive Cleavage: After the formation of the sulfonate ester is complete (monitored by TLC), the intermediate can be subjected to reduction. A common method is the use of a hydride reducing agent like LiAlH4 in a suitable solvent such as THF. The reaction mixture is stirred at room temperature or heated to reflux until the sulfonate ester is consumed.

-

Work-up and Isolation: A standard aqueous work-up followed by extraction and purification by column chromatography will yield 5-methoxytryptamine.

Causality of Experimental Choices:

-

Two-Step Deoxygenation: Direct deoxygenation of an unactivated alcohol is difficult. Conversion to a sulfonate ester makes the hydroxyl group an excellent leaving group, facilitating its removal by a nucleophilic hydride.

-

Choice of Reducing Agent: LiAlH4 is a potent reducing agent capable of cleaving sulfonate esters.

Step 4: N-Acetylation of 5-Methoxytryptamine

The final step is the well-established N-acetylation of the primary amine to yield melatonin.

Protocol:

-

Reaction Setup: Dissolve 5-methoxytryptamine (1.0 eq) in a suitable solvent, such as DCM, THF, or ethyl acetate.

-

Acetylation: Add a slight excess of acetic anhydride (e.g., 1.1-1.2 eq) to the solution. A base like triethylamine or pyridine can be added to scavenge the acetic acid byproduct.[7]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or HPLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted acetic anhydride and acetic acid. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude melatonin can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield high-purity N-acetyl-5-methoxytryptamine.[8]

Causality of Experimental Choices:

-

Acetic Anhydride: This is a common, effective, and readily available acetylating agent.

-

Base: The addition of a non-nucleophilic base neutralizes the acetic acid formed during the reaction, preventing potential side reactions and driving the acetylation to completion.

-

Recrystallization: This is a highly effective method for purifying the final product to a high degree, which is crucial for pharmaceutical applications.

Analytical Validation and Quality Control

A robust analytical framework is essential to ensure the identity and purity of the synthesized melatonin and its intermediates.

Monitoring Reaction Progress

Caption: Workflow for monitoring reaction progress.

-

Thin Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products. A reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and 0.5% acetic acid is a suitable system for analyzing melatonin and its precursors.[9]

Structural Elucidation and Purity Assessment

The identity and purity of the final melatonin product, as well as the key intermediates, should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Expected Observations for Melatonin |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic chemical shifts and coupling constants for the indole ring, methoxy group, ethyl side chain, and acetyl group protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the exact mass of melatonin (C₁₃H₁₆N₂O₂). |

| HPLC | Purity assessment and quantification | A single, sharp peak with a specific retention time, allowing for quantification against a certified reference standard.[9] |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-O stretching (methoxy). |

| Melting Point | Purity and identity confirmation | A sharp melting point consistent with the literature value for pure melatonin (116-118 °C).[2] |

Purification of the Final Product

Achieving high purity is paramount for any biologically active compound.

-

Column Chromatography: Effective for the purification of intermediates, particularly after the reductive amination and deoxygenation steps.

-

Recrystallization: The preferred method for the final purification of melatonin. This technique is highly effective at removing minor impurities, resulting in a crystalline solid of high purity.[8]

Conclusion

This technical guide has outlined a novel and scientifically plausible synthetic pathway for the production of melatonin from Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. By leveraging a series of well-established chemical transformations, including reductive amination, ester reduction, deoxygenation, and N-acetylation, this route presents a viable alternative for the synthesis of this important molecule. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for the practical implementation of this synthesis. Furthermore, the comprehensive analytical and purification strategies described are essential for ensuring the final product's quality and purity. It is our hope that this guide will stimulate further research and development in the synthesis of melatonin and other valuable indole-based compounds.

References

-

Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]

-

Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

-

The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020, December 24). ACS Publications. Retrieved January 22, 2026, from [Link]

- Synthesis method of melatonin. (n.d.). Google Patents.

-

Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. (n.d.). Arkat USA. Retrieved January 22, 2026, from [Link]

-

Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. (2024, September 3). Pharmacia. Retrieved January 22, 2026, from [Link]

-

Melatonin. (n.d.). University of Bristol. Retrieved January 22, 2026, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The purification and characterization of biological 6-sulphatoxymelatonin and comparison with synthetic 6-sulphatoxymelatonin. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016, July 29). ResearchGate. Retrieved January 22, 2026, from [Link]

-

25.4: Synthesis of Amino Acids. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). (2022, April 6). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Melatonin. (n.d.). University of Bristol. Retrieved January 22, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans | MDPI [mdpi.com]

- 3. CN113214133A - Synthesis method of melatonin - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melatonin [ch.ic.ac.uk]

- 9. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]

Methyl 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetate: A Technical Guide on its Role as a Bioactive Scaffold and Synthetic Precursor

Abstract

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate stands as a molecule of significant interest not primarily for its intrinsic biological activity, but as a pivotal intermediate in the synthesis of pharmacologically potent compounds. This technical guide delves into the biological significance of this molecule by examining its core structural components: the 5-methoxyindole moiety and the indole-3-glyoxylate scaffold. The 5-methoxyindole group is a well-established "privileged structure" in medicinal chemistry, forming the backbone of endogenous neuroregulators like melatonin and serotonin. The indole-3-glyoxylate core serves as a versatile precursor for a class of potent anticancer agents known as tubulin polymerization inhibitors. This document will elucidate the chemical properties, synthetic utility, and the mechanistic pathways of the highly active derivatives synthesized from this key intermediate, providing researchers and drug development professionals with a comprehensive understanding of its strategic value.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is one of the most important heterocyclic structures in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1][2] Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids like vincristine, underscores its evolutionary selection as a versatile molecular framework.[3] In medicinal chemistry, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders.[2][3][4] The indole scaffold's unique electronic properties and its capacity for hydrogen bonding allow it to serve as a mimic for various biological recognition motifs, making it a "privileged structure" for the design of novel therapeutic agents.[1]

Physicochemical Properties of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Understanding the fundamental properties of the title compound is essential for its application in synthesis and for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | ChemicalBook |

| Molecular Weight | 233.22 g/mol | ChemicalBook |

| CAS Number | 99988-56-4 | ChemicalBook |

| Appearance | Solid | N/A |

| IUPAC Name | methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | N/A |

The Dual Significance of the Core Structure

The biological importance of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is best understood by dissecting its two key structural features. While the molecule itself has not been extensively profiled, its constituent parts are hallmarks of potent bioactivity.

The 5-Methoxyindole Moiety: Enhancing Bioactivity

The methoxy group at the 5-position of the indole ring is a critical determinant of biological function. This substitution is not arbitrary; it is a feature found in key endogenous molecules and serves to modulate the electronic properties of the indole nucleus, often enhancing its reactivity and biological activity.

-

Neuropharmacological Relevance: 5-Methoxyindole is the core scaffold of melatonin (N-acetyl-5-methoxytryptamine) and serotonin (5-hydroxytryptamine), two crucial neuroregulators governing circadian rhythms, mood, and sleep.[5][6] Its structural similarity to these neurotransmitters makes it a valuable starting point for designing ligands for serotonin and melatonin receptors.[5][7]

-

Anti-inflammatory and Anticancer Properties: The 5-methoxyindole scaffold is a privileged structure in its own right, forming the core of numerous compounds with demonstrated anti-inflammatory and antiproliferative activities.[5][8] For example, the widely used non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a 5-methoxy-indole core.[4][9] Methoxy groups can enhance the antioxidant activity of molecules by donating electrons to stabilize free radicals.[10]

The Indole-3-glyoxylate Scaffold: A Gateway to Potent Tubulin Inhibitors

While the methyl ester of the title compound is a synthetic intermediate, its direct conversion to amides yields a class of compounds known as indole-3-glyoxylamides . These derivatives have been extensively studied and are recognized as highly potent anticancer agents.[1][11]

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization .[12] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell structure. By disrupting microtubule dynamics, these agents can selectively kill rapidly dividing cancer cells.

Mechanism of Action:

-

Binding to Tubulin: Indole-3-glyoxylamides bind to the colchicine-binding site on β-tubulin.[1]

-

Inhibition of Polymerization: This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules.

-

Disruption of Mitotic Spindle: The failure to form a functional mitotic spindle during cell division leads to an arrest of the cell cycle in the G2/M phase.[1][12]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This well-defined mechanism makes the indole-3-glyoxylate scaffold a highly attractive starting point for the development of new chemotherapeutics. The title compound, Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, is the immediate precursor to these powerful bioactive molecules.

Synthetic Utility and Methodologies

The primary value of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate lies in its utility as a versatile chemical intermediate. The α-ketoester functionality makes it an excellent electrophile for constructing more complex molecules.

General Synthesis: Friedel-Crafts Acylation

The title compound is typically prepared via a Friedel-Crafts acylation of 5-methoxyindole. This well-established reaction provides a direct and efficient route to the desired product.

Protocol:

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane.

-

Cooling: Cool the solvent to 0°C using an ice bath.

-

Lewis Acid: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise with stirring.

-

Acylating Agent: Slowly add methyl oxalyl chloride dropwise to the cooled suspension. Stir for 15-20 minutes.

-

Indole Addition: Add a solution of 5-methoxyindole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Quenching: Carefully quench the reaction by pouring it over crushed ice and extracting with dichloromethane.

-

Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Conversion to Bioactive Indole-3-glyoxylamides

The true potential of the title compound is realized upon its conversion to the corresponding amides. This is typically achieved through a straightforward amidation reaction.

Protocol:

-

Dissolution: Dissolve Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in a suitable solvent such as methanol or THF.

-

Amine Addition: Add the desired primary or secondary amine (1.0 to 1.2 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude amide by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to obtain the pure indole-3-glyoxylamide.

Future Perspectives and Research Directions

While the role of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a synthetic precursor is well-defined, several avenues for future research remain:

-

Direct Biological Screening: The title compound itself could be subjected to a broad panel of biological assays to determine if the methyl ester possesses any intrinsic activity, particularly as a neuroprotective or anti-proliferative agent, similar to its fluorinated analogue.[13]

-

Library Synthesis: Its utility as an intermediate can be exploited to create large, diverse libraries of indole-3-glyoxylamides for high-throughput screening against various cancer cell lines and other disease targets.

-

Neuropharmacological Exploration: Given the 5-methoxyindole core's relationship to serotonin and melatonin, novel derivatives could be designed and synthesized to probe interactions with neurological targets, potentially leading to new treatments for depression, anxiety, or sleep disorders.

Conclusion

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a molecule whose biological significance is primarily expressed through its potent derivatives. It represents the convergence of two privileged medicinal chemistry scaffolds: the bio-functional 5-methoxyindole ring and the versatile indole-3-glyoxylate core. Its chief value to researchers and drug developers lies in its role as a readily accessible, key intermediate for synthesizing a powerful class of anticancer agents that function by disrupting microtubule dynamics. A thorough understanding of its synthesis and its conversion into these bioactive amides is fundamental for leveraging its full potential in the ongoing search for novel therapeutics.

References

-

Title: Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL: [Link]

-

Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Pharmacological Potential of Indole Derivatives: A Detailed Review Source: Advancements in Journal of Chemistry B URL: [Link]

-

Title: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: RSC Publishing URL: [Link]

-

Title: Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin Source: ResearchGate URL: [Link]

-

Title: Synthesis, reactivity and biological properties of methoxy-activated indoles Source: ARKIVOC URL: [Link]

-

Title: An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: ACS Publications URL: [Link]

-

Title: Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: MDPI URL: [Link]

-

Title: Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor Source: ResearchGate URL: [Link]

-

Title: 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues Source: PubMed URL: [Link]

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Indole-3-Glyoxylates

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2] Among its myriad derivatives, the indole-3-glyoxylate scaffold has emerged as a particularly fruitful template for drug discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of indole-3-glyoxylates. We will delve into the core synthetic methodologies, explaining the causality behind experimental choices, and present detailed, field-proven protocols. Furthermore, this guide will explore the diverse pharmacological applications of these compounds, from anticancer to antimalarial agents, underscoring their significance for researchers and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The indole-3-glyoxylate core consists of an indole ring functionalized at the C3 position with a glyoxylic acid moiety or its derivatives (esters, amides). The C3 position of the indole ring possesses the highest electron density, making it a prime site for electrophilic substitution and a logical anchor point for chemical modifications.[3][4] This inherent reactivity has been exploited by chemists for over a century to construct complex molecular architectures.

The combination of the biologically significant indole nucleus with the versatile glyoxylamide function creates an excellent template for generating vast chemical libraries.[5] This versatility allows for extensive structural modifications, enabling medicinal chemists to fine-tune interactions with specific molecular targets and achieve desired therapeutic effects.[5] Consequently, indole-3-glyoxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties.[1][5] Several synthetic derivatives have even advanced to clinical evaluation, cementing the scaffold's status as a critical asset in modern drug discovery.[1]

Historical Context & The Dawn of Indole Functionalization

While a singular "discovery" event for indole-3-glyoxylates is not documented, their history is intrinsically linked to the foundational developments in indole chemistry. The journey began with the establishment of methods to synthesize the indole core itself, most notably the Fischer Indole Synthesis in 1883, which remains a cornerstone of heterocyclic chemistry.[6]

The subsequent challenge was the selective functionalization of the indole ring. Early efforts focused on classic electrophilic substitution reactions. The development of methods to introduce carbonyl groups at the C3 position was a pivotal step, laying the groundwork for the synthesis of indole-3-glyoxylates. Two classical reactions were paramount in this endeavor:

-

The Vilsmeier-Haack Reaction: This reaction provides a mild method for the formylation (introduction of a -CHO group) of electron-rich aromatic rings like indole.[3][7] While not directly producing a glyoxylate, it established the principle of C3-acylation and provided key intermediates for further elaboration. The reaction typically uses a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

-

Friedel-Crafts Acylation: This powerful reaction became the most direct and widely adopted method for creating the indole-3-glyoxylate skeleton. It involves the reaction of an indole with a suitable acylating agent in the presence of a Lewis acid.[9] The high regioselectivity for the C3 position makes this approach particularly robust and efficient.[10]

These foundational reactions paved the way for the systematic exploration and synthesis of indole-3-glyoxylates and their derivatives, unlocking the vast therapeutic potential of this chemical class.

Core Synthetic Methodologies: From Classical Reactions to Modern Efficiency

The synthesis of indole-3-glyoxylates can be approached through several reliable strategies. The choice of method often depends on the desired derivative (acid, ester, or amide), the scale of the reaction, and the functional groups present on the indole starting material.

Method 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is the most common and direct route to indole-3-glyoxylates and their precursors. The reaction proceeds via an electrophilic attack of an acylium ion (or a Lewis acid-activated acyl chloride) at the electron-rich C3 position of the indole.

Causality & Experimental Rationale:

-

Choice of Acylating Agent: Oxalyl chloride is a highly reactive and effective "two-carbon" electrophile. When the goal is an indole-3-glyoxylamide, oxalyl chloride is used to first generate a highly reactive indole-3-glyoxylyl chloride intermediate in situ. For synthesizing esters, methyl or ethyl chlorooxoacetate is the preferred reagent.[11]

-

Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) can lead to decomposition or polymerization of the indole.[10] Milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) are often superior, promoting clean and high-yielding acylation at the C3 position without requiring protection of the indole N-H group.[10]

-

Solvent and Temperature: The reaction is typically performed in an anhydrous, non-protic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to prevent quenching of the Lewis acid and reactive intermediates.[11] Conducting the initial steps at low temperatures (0 °C) helps to control the exothermicity of the reaction and minimize side products.[11]

Experimental Protocol 1: Synthesis of Indole-3-glyoxylate Methyl Esters via Friedel-Crafts Acylation[11]

-

Preparation: Dissolve the desired indole starting material (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) to a concentration of 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add aluminum chloride (AlCl₃, 1.25 eq) portion-wise, followed by the slow, dropwise addition of methyl chlorooxoacetate (1.25 eq).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure indole-3-glyoxylate methyl ester.

Caption: Workflow for Friedel-Crafts acylation of indoles.

Method 2: One-Pot Synthesis of Indole-3-Glyoxylamides

For drug discovery campaigns, efficiency is paramount. One-pot, multi-component reactions are ideal for rapidly generating libraries of compounds. This procedure leverages the high reactivity of oxalyl chloride to form the indole-3-glyoxylyl chloride in the first step, which is then immediately trapped by an amine without isolation.

Causality & Experimental Rationale:

-

Reagent Stoichiometry: Oxalyl chloride is used in slight excess (1.1 eq) to ensure complete conversion of the starting indole.[11]

-

Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is added after the initial acylation.[11] Its role is twofold: to neutralize the HCl byproduct generated in both steps and to deprotonate the amine, increasing its nucleophilicity for the final amide bond formation.

-

Solvent Choice: While THF is commonly used, its inability to dissolve more polar amino acids can lead to low yields.[1] N,N-Dimethylformamide (DMF) is a superior solvent for these cases, especially with gentle heating, as it effectively solubilizes a wider range of amine substrates.[1]

Experimental Protocol 2: One-Pot Synthesis of an Indole-3-Glyoxylamide[11]

-

Acylation Step: Dissolve the starting indole (1.0 eq, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under an inert atmosphere. Add oxalyl chloride (1.1 eq, 1.65 mmol) dropwise.

-

Intermediate Formation: Stir the solution at room temperature for 3 hours. During this time, the formation of the indole-3-glyoxylyl chloride intermediate occurs.

-

Amidation Step: Add DIPEA (2.3 eq, 3.5 mmol) to the mixture, followed by the desired primary or secondary amine (1.0 eq, 1.5 mmol).

-

Reaction Completion: Continue stirring at room temperature and monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the target indole-3-glyoxylamide.

Caption: One-pot synthesis of indole-3-glyoxylamides.

Method 3: Synthesis via Indole Grignard Reagents

An alternative approach involves forming an indole Grignard reagent, which acts as a potent nucleophile. This "umpolung" (polarity inversion) strategy allows the indole to attack an electrophilic carbonyl compound.

Causality & Experimental Rationale:

-

Grignard Formation: The acidic N-H proton of indole readily reacts with an alkyl magnesium halide (e.g., ethylmagnesium bromide) to form the indolylmagnesium halide (indole Grignard).[12] This reaction is typically fast and quantitative. Anisole can be a superior solvent to ether for this process.[13]

-

Electrophilic Partner: The indole Grignard reagent can then react with various electrophiles. For the synthesis of indole-3-glyoxylates, a suitable partner would be diethyl oxalate. The Grignard reagent attacks one of the ester carbonyls to form the C-C bond at the C3 position.[14][15]

Experimental Protocol 3: Synthesis via Indole Grignard Reagent

-

Grignard Formation: To a solution of ethylmagnesium bromide (1.1 eq) in anhydrous diethyl ether or anisole under an inert atmosphere, add a solution of indole (1.0 eq) in the same solvent dropwise. Stir the mixture at room temperature for 1-2 hours or until gas evolution (ethane) ceases.

-

Acylation: Cool the resulting suspension of the indole Grignard reagent to 0 °C. Add a solution of diethyl oxalate (1.2 eq) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the ethyl indole-3-glyoxylate.

Caption: Synthesis pathway using an indole Grignard reagent.

Applications in Drug Discovery and Medicinal Chemistry

The indole-3-glyoxylate scaffold is a prolific source of bioactive molecules. Its rigid structure and the ability to easily introduce diversity at the amide nitrogen have made it a favorite among medicinal chemists.[5]

| Therapeutic Area | Example Compound(s) | Mechanism of Action / Target | Key Findings & Significance |

| Anticancer | Indibulin (D-24851) | Microtubule destabilization; binds to the colchicine site on tubulin.[5] | Orally bioavailable, active against multi-drug resistant (MDR) tumor cell lines and taxane-refractory tumors.[5] Shows tumor growth inhibition in xenograft models.[11] |

| Anticancer | Thiazole-containing derivatives | Tubulin polymerization inhibition.[5] | A derivative showed potent activity (IC₅₀ = 93 nM) against prostate cancer cells (DU145) and inhibited tubulin polymerization.[5] |

| Antimalarial | Indole-3-glyoxyl tyrosine derivatives | Inhibition of Plasmodium falciparum growth.[16] | Compounds exhibited over 85% parasite growth inhibition with low cytotoxicity against human cells, making them promising antimalarial leads.[16][17] |

| Neuroprotection | Aromatic heterocycle derivatives | Inhibition of pathogenic prion protein (PrPSc) formation.[18] | Derivatives with a para-substituted aniline moiety showed potent nanomolar activity in a prion-infected cell line model.[18] |